molecular formula C16H25NO7 B5202035 N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5202035
M. Wt: 343.37 g/mol
InChI Key: OHQPOPQVYBANQC-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine; oxalic acid is a chemical compound with a unique structure that enables its utilization in various scientific research fields. This compound is known for its diverse applications, ranging from drug development to material synthesis, making it a valuable asset for researchers worldwide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with butan-1-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and material science.

    Biology: Employed in studies related to cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine
  • N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine

Uniqueness

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine stands out due to its unique structure, which provides distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in various applications.

This detailed article provides a comprehensive overview of N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine; oxalic acid, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2,6-dimethoxyphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-4-5-9-15-10-11-18-14-12(16-2)7-6-8-13(14)17-3;3-1(4)2(5)6/h6-8,15H,4-5,9-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPOPQVYBANQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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